2,5-Dichloro Miconazole Nitrate synthesis pathway
2,5-Dichloro Miconazole Nitrate synthesis pathway
An in-depth technical guide on the synthesis of 2,5-Dichloro Miconazole Nitrate is provided below for researchers, scientists, and drug development professionals. The synthesis pathways, experimental protocols, and quantitative data are detailed.
Core Synthesis Pathways of Miconazole Nitrate
Miconazole Nitrate, a widely used antifungal agent, is chemically known as 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate. While the user specified "2,5-Dichloro Miconazole Nitrate," the prevalent and commercially available form is the 2,4-dichloro substituted compound. This guide will focus on the synthesis of the 2,4-dichloro isomer, as it is the most extensively documented and utilized.
The synthesis of Miconazole Nitrate primarily revolves around two main routes, differing in the sequence of N-alkylation and reduction steps. Both pathways typically start from 2',4'-dichloro-2-chloroacetophenone.
Route 1: N-Alkylation followed by Reduction and O-Alkylation
This pathway involves the initial reaction of 2',4'-dichloro-2-chloroacetophenone with imidazole to form an imidazolyl ketone intermediate. This intermediate is then reduced to the corresponding alcohol, which subsequently undergoes O-alkylation with 2,4-dichlorobenzyl chloride to yield miconazole. The final step is the formation of the nitrate salt.
Route 2: Reduction followed by N-Alkylation and O-Alkylation
In this alternative route, the initial step is the reduction of 2',4'-dichloro-2-chloroacetophenone to the corresponding chlorohydrin. This alcohol intermediate is then subjected to N-alkylation with imidazole, followed by O-alkylation with 2,4-dichlorobenzyl chloride to produce miconazole, which is then converted to its nitrate salt.
Below are the detailed experimental protocols and data for these synthetic routes.
Quantitative Data Summary
The following tables summarize the quantitative data, such as yields and molar ratios, for the key steps in the synthesis of Miconazole Nitrate based on various reported methods.
Table 1: N-Alkylation of 2',4'-Dichloro-2-chloroacetophenone with Imidazole (Route 1)
| Reactants Molar Ratio (Imidazole : Ketone) | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2:1 | Dichloromethane | - | Reflux | 5 | - | [1] |
| 1-2:1 | Organic Solvent | Triethylamine | 40-100 | 0.5-3 | - | [2] |
| 1:1 | Toluene | Triethylamine | 70 | 1.5 | - | [2] |
Table 2: Reduction of Imidazolyl Ketone Intermediate (Route 1)
| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Borohydride | Methanol | - | - | - | High | [1] |
| Potassium Borohydride | Benzene | Phase Transfer Catalyst, Lithium Salt | 40-100 | 1-10 | - | [2] |
| Potassium Borohydride | Toluene | - | 70 | 5 | 68.5 (overall) | [2] |
Table 3: O-Alkylation of Imidazolyl Alcohol Intermediate
| Reactants Molar Ratio (Alcohol : Benzyl Chloride) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:1.14 | Toluene | NaOH (30% aq.) | 75 | 4.5 | 92 | [3] |
| 1:1.2 | Benzene | KOH | 60 | 6 | 67.5 (overall) | [2] |
| 1:1.5 | Ionic Liquid | - | 50-80 | 3-8 | - | [4] |
Experimental Protocols
Route 1: N-Alkylation, Reduction, O-Alkylation
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone [1][2]
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Materials: 2',4'-dichloro-2-chloroacetophenone, Imidazole, Triethylamine, Dichloromethane or Toluene.
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Procedure:
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Suspend imidazole (2 moles) in dichloromethane (1 L).
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Add 2',4'-dichloro-2-chloroacetophenone (1 mole) to the suspension and stir for 30 minutes.
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Heat the mixture to reflux for 5 hours.
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After the reaction is complete, distill off the dichloromethane under reduced pressure.
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Dissolve the residue and purify to obtain the intermediate ketone.
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Alternative Procedure: [2]
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In a three-necked flask, dissolve imidazole (10g) and triethylamine (18mL) in toluene (150mL) and heat to 70°C with stirring for 20 minutes.
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Slowly add a toluene solution of 2',4'-dichloro-2-chloroacetophenone (22.35g).
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Maintain the reaction at 70°C for 1.5 hours. The resulting solution is used directly in the next step.
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Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol [1][2]
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Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, Potassium Borohydride, Methanol or Benzene.
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Procedure: [1]
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Dissolve the ketone intermediate from the previous step in methanol.
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Cool the solution and add potassium borohydride portion-wise while stirring.
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Monitor the reaction by TLC until completion.
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Work up the reaction mixture to isolate the alcohol product. The crude product has a melting point of 134-138 °C after recrystallization from toluene, with a yield of 87%.[3]
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Alternative "One-Pot" Procedure: [2]
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To the reaction mixture from the previous step, add a phase transfer catalyst and a lithium salt catalyst.
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Add potassium borohydride and heat at 70°C for 5 hours.
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The resulting solution containing the boron complex of the alcohol is used directly in the next step.
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Step 3: Synthesis of 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (Miconazole) [2][3]
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Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 2,4-dichlorobenzyl chloride, Sodium Hydroxide or Potassium Hydroxide, Toluene or Benzene.
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Procedure: [3]
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To a reaction vessel, add a 30 wt% aqueous solution of NaOH (120g), 2L of toluene, a phase transfer catalyst (TEBA, 0.12 times the weight of the alcohol intermediate).
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Add the alcohol intermediate (1 mole) from the previous step and 2,4-dichlorobenzyl chloride (1.14 moles).
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Heat the mixture to 75°C and stir for 4.5 hours.
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After the reaction, wash the organic layer, dry, and proceed to nitrate salt formation.
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Alternative "One-Pot" Procedure from Step 2: [2]
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Cool the reaction mixture from the reduction step to 28°C.
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Add 15g of KOH and 2mL of water.
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Add 2,4-dichlorobenzyl chloride (16.3g) and stir at 60°C for 6 hours.
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After completion, wash the reaction mixture thoroughly with water and separate the organic layer.
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Step 4: Preparation of Miconazole Nitrate [2][5]
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Materials: Miconazole base, Nitric Acid, Ethanol.
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Take the organic layer containing the miconazole base and adjust the pH to 1 with nitric acid.
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A white solid will precipitate. Filter the solid.
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Wash the precipitate sequentially with benzene, water, and absolute ethanol.
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Recrystallize the solid from 95% ethanol with activated carbon for decolorization.
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Dry the purified solid under reduced pressure at 60°C to obtain white Miconazole Nitrate. The total yield can be around 68.2% with a purity of 99.8%.[5]
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Mandatory Visualizations
Caption: Synthesis of Miconazole Nitrate via Route 1.
References
- 1. Method for producing miconazole nitrate on industrialized basis - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
- 3. CN101863832A - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]
- 4. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
